molecular formula C29H32N4O2S B11088893 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide CAS No. 539808-84-9

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide

カタログ番号: B11088893
CAS番号: 539808-84-9
分子量: 500.7 g/mol
InChIキー: OMDFOSBACCEGFB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 1,2,4-triazole derivative featuring a tert-butyl-substituted phenoxy group at the 5-position of the triazole ring, an ortho-tolyl (o-tolyl) substituent at the 4-position, and a para-tolyl (p-tolyl) acetamide moiety linked via a thioether bridge. Its molecular formula is C₃₁H₃₆N₄O₂S, with a molecular weight of 528.708 g/mol . The thioether linkage and acetamide functional group are critical for hydrogen bonding and metabolic stability .

特性

CAS番号

539808-84-9

分子式

C29H32N4O2S

分子量

500.7 g/mol

IUPAC名

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C29H32N4O2S/c1-20-10-14-23(15-11-20)30-27(34)19-36-28-32-31-26(33(28)25-9-7-6-8-21(25)2)18-35-24-16-12-22(13-17-24)29(3,4)5/h6-17H,18-19H2,1-5H3,(H,30,34)

InChIキー

OMDFOSBACCEGFB-UHFFFAOYSA-N

正規SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C

製品の起源

United States

準備方法

Methodology

This approach begins with synthesizing a thiosemicarbazide precursor, which undergoes cyclization to form the 1,2,4-triazole ring. Subsequent alkylation and substitution steps introduce the tert-butylphenoxy, o-tolyl, and thioacetamide groups.

Step 1: Synthesis of 4-(o-Tolyl)-5-mercapto-4H-1,2,4-triazole

  • Starting material : o-Tolyl isothiocyanate reacts with hydrazine hydrate to form a thiosemicarbazide intermediate.

  • Cyclization : The intermediate is treated with aqueous NaOH (10%) at 80°C for 6 hours, yielding 4-(o-tolyl)-5-mercapto-4H-1,2,4-triazole.

  • Yield : 78–85%.

Step 2: Alkylation with 4-(tert-Butyl)phenoxymethyl Chloride

  • Reagents : 4-(tert-Butyl)phenoxymethyl chloride, K₂CO₃, DMF.

  • Conditions : Stirred at 60°C for 12 hours under argon.

  • Product : 5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazole-3-thiol.

  • Yield : 65–72%.

Step 3: Thioether Formation with N-(p-Tolyl)chloroacetamide

  • Reagents : N-(p-Tolyl)chloroacetamide, Et₃N, THF.

  • Conditions : Reflux at 80°C for 8 hours.

  • Product : Target compound.

  • Yield : 58–63%.

Key Data

StepReactionConditionsYield
1CyclocondensationNaOH, 80°C, 6h78–85%
2AlkylationK₂CO₃, DMF, 60°C, 12h65–72%
3Thioether couplingEt₃N, THF, 80°C, 8h58–63%

Sequential Functionalization of Pre-Formed Triazole Core

Methodology

This method starts with a pre-synthesized 1,2,4-triazole derivative, which undergoes successive modifications to install substituents.

Step 1: Synthesis of 4-(o-Tolyl)-4H-1,2,4-triazole-3-thiol

  • Starting material : Commercial 4H-1,2,4-triazole-3-thiol.

  • Alkylation : o-Tolyl bromide, NaH, DMF, 0°C to RT, 6h.

  • Yield : 82%.

Step 2: Phenoxymethyl Group Introduction

  • Reagents : 4-(tert-Butyl)phenoxymethyl chloride, K₂CO₃, acetone.

  • Conditions : Reflux at 55°C for 10h.

  • Yield : 70%.

Step 3: Acetamide Attachment

  • Reagents : N-(p-Tolyl)chloroacetamide, CuI, DIPEA, DCM.

  • Conditions : RT, 24h.

  • Yield : 60%.

Key Data

StepModificationCatalyst/SolventYield
1o-Tolyl introductionNaH/DMF82%
2Phenoxymethyl additionK₂CO₃/acetone70%
3Acetamide couplingCuI/DCM60%

One-Pot Multi-Component Reaction

Methodology

A streamlined approach combining cyclocondensation and functionalization in a single pot, reducing purification steps.

Procedure

  • Initial mixture : o-Tolyl isothiocyanate, 4-(tert-butyl)phenoxyacetic hydrazide, and CS₂ in ethanol.

  • Cyclization : Heated at 70°C for 12h with KOH.

  • In situ alkylation : Addition of N-(p-tolyl)chloroacetamide, continued heating at 70°C for 6h.

Key Advantages

  • Yield : 55–60% overall.

  • Purity : >95% (HPLC).

Comparative Analysis of Methods

ParameterMethod 1Method 2Method 3
Total Yield58–63%60%55–60%
Steps332
Purification ComplexityHighModerateLow
ScalabilityModerateHighLimited

Critical Reaction Optimization Insights

  • Solvent Selection : Polar aprotic solvents (DMF, acetone) enhance alkylation efficiency.

  • Catalysts : CuI improves thioether coupling yields by 15–20% compared to non-catalytic conditions.

  • Temperature : Cyclocondensation above 70°C reduces byproducts .

化学反応の分析

反応の種類

    酸化: この化合物は、特に硫黄原子で酸化反応を起こし、スルホキシドまたはスルホンを形成する可能性があります。

    還元: 還元反応は、トリアゾール環またはフェノキシ基を標的にし、環開裂または水素化生成物をもたらす可能性があります。

    置換: この化合物中の芳香族環は、求電子置換反応または求核置換反応を起こし、さらなる官能基化を可能にします。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過酸化水素、m-クロロ過安息香酸(m-CPBA)、過マンガン酸カリウムなどがあります。

    還元: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤がしばしば使用されます。

    置換: ハロゲン(例:臭素、塩素)や求核試薬(例:アミン、アルコール)などの試薬が、さまざまな条件下で使用されます。

主要な生成物

これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、硫黄原子の酸化によりスルホキシドまたはスルホンが生成される一方、芳香族環の置換によりさまざまな官能基が導入される可能性があります。

科学的研究の応用

Structural Features

The molecular formula of the compound is C31H36N4O2SC_{31}H_{36}N_{4}O_{2}S, with a molecular weight of approximately 528.70 g/mol. The structure includes:

  • Triazole Ring : Known for its antifungal properties.
  • Thioether Linkage : Enhances reactivity and potential biological interactions.
  • Aromatic Groups : Contribute to hydrophobic interactions and influence solubility.

Biological Applications

The compound exhibits potential in various biological contexts, particularly in:

Antifungal Activity

The presence of the triazole ring suggests strong antifungal properties. Compounds with similar structures have been shown to inhibit fungal growth effectively. For instance, triazole derivatives are widely used in treating fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.

Anticancer Activity

Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Similar triazole-containing compounds have demonstrated significant activity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation.

Anti-inflammatory Properties

Compounds with acetamide moieties often display anti-inflammatory activities. The structural characteristics of this compound may allow it to modulate inflammatory pathways effectively.

Case Studies and Research Findings

Research has indicated that compounds similar to 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide can lead to promising therapeutic agents:

  • Anticancer Studies : A study found that triazole derivatives exhibited IC50 values below 100 µM against various cancer cell lines . The structural components of the compound may enhance its efficacy compared to simpler analogs.
  • Antifungal Efficacy : Research on triazole compounds has consistently shown their effectiveness in treating systemic fungal infections by targeting specific metabolic pathways within fungal cells .

作用機序

類似化合物の比較

類似化合物

    フルコナゾール: 類似のトリアゾール環構造を持つトリアゾール系抗真菌薬。

    イトラコナゾール: 構造的に類似した別のトリアゾール系抗真菌薬。

    ボリコナゾール: 重症の真菌感染症の治療に使用されるトリアゾール系抗真菌薬。

独自性

2-((5-((4-(tert-ブチル)フェノキシ)メチル)-4-(o-トリル)-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(p-トリル)アセトアミドを際立たせているのは、官能基の組み合わせであり、これにより、ユニークな反応性プロファイルと、さまざまな用途の可能性が得られます。フェノキシ基とトリル基の両方が存在し、トリアゾール環も存在することで、化学修飾と生物学的標的との相互作用のための複数の部位が提供されます。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous 1,2,4-triazole derivatives, emphasizing substituent variations and their implications:

Compound Triazole Substituents Acetamide Substituent Key Functional Groups Molecular Weight (g/mol) Reported Activity
Target Compound: 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide 5: 4-(tert-butyl)phenoxy; 4: o-tolyl N-(p-tolyl) Thioether, tert-butyl, acetamide 528.71 Not explicitly reported
2-{[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-yl]sulfanyl}acetamide () 4: 4-chlorophenyl; 5: p-tolylaminomethyl Acetamide Chlorophenyl, aminomethyl ~430 (estimated) Biochemical screening candidate
2-((5-(Phenylthio)methyl)-4-(m-tolyl)-4H-triazol-3-yl)thio)-N-(2-trifluoromethylphenyl)acetamide () 5: phenylthio; 4: m-tolyl N-(2-trifluoromethylphenyl) Trifluoromethyl, phenylthio 528.70 (estimated) Not reported
N-(4-Benzyloxyphenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-triazol-3-yl]sulfanyl}acetamide () 5: 4-tert-butylphenyl; 4: 4-methoxyphenyl N-(4-benzyloxyphenyl) Benzyloxy, methoxy, tert-butyl 607.73 (estimated) Not reported
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide () 5: 4-acetylamino phenoxy; 4: methyl N-(2-methyl-5-nitrophenyl) Nitro, acetylamino ~480 (estimated) IR data (C=O, C-S bonds)

Key Observations:

The trifluoromethyl group () introduces strong electron-withdrawing effects, which may improve metabolic stability and target binding through dipole interactions .

Hydrogen Bonding and Bioactivity: The acetamide moiety in all compounds facilitates hydrogen bonding with biological targets. The p-tolyl group in the target compound provides moderate steric hindrance compared to the bulky 2-trifluoromethylphenyl () or 4-benzyloxyphenyl () .

Structural Diversity and Activity: Compounds with chlorophenyl () or pyrazole/pyrrole substituents () have shown antiviral or enzyme-inhibitory activity in prior studies, suggesting the target compound’s structural motifs may align with bioactive scaffolds .

Physicochemical and Spectral Comparisons:

  • IR Spectroscopy : The target compound’s thioether (C-S stretch at ~681 cm⁻¹) and carbonyl (C=O at ~1669 cm⁻¹) bands align with ’s spectral data, confirming core functional group integrity .
  • Molecular Weight : The target compound (528.71 g/mol) is lighter than ’s benzyloxy-methoxy derivative (607.73 g/mol), likely due to the latter’s additional aromatic and ether groups .

生物活性

The compound 2-((5-((4-(tert-butyl)phenoxy)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Characteristics

  • Molecular Formula: C29H32N4O2S
  • Molecular Weight: 492.66 g/mol
  • SMILES Notation: CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C
  • InChIKey: OMDFOSBACCEGFB-UHFFFAOYSA-N

Structural Features

The compound features a triazole ring, a thioether linkage, and a phenoxy group, which are known to contribute to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Research indicates that derivatives of triazole compounds, including this specific structure, exhibit notable anticancer activity. The following table summarizes key findings from various studies:

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.77Induces apoptosis via intrinsic pathway
HT-29 (Colon Cancer)1.13Cell cycle arrest in G1 phase
HepG2 (Liver Cancer)0.56Inhibits mitochondrial function
A549 (Lung Cancer)7.90Triggers apoptotic pathways
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is critical for its anticancer effects as it promotes programmed cell death in malignant cells.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest, particularly in the G1 phase, which prevents cancer cells from proliferating.
  • Mitochondrial Dysfunction : Similar compounds have demonstrated the ability to disrupt mitochondrial function, leading to decreased ATP production and increased oxidative stress within cancer cells .

Neuroprotective Effects

Apart from its anticancer properties, some studies have suggested that triazole derivatives may exhibit neuroprotective effects. The terminal phenoxy group is believed to play a crucial role in inhibiting amyloid-beta aggregation, a hallmark of Alzheimer's disease .

Study on MCF-7 Cell Line

In a study examining the effects of the compound on the MCF-7 breast cancer cell line, researchers found that it significantly reduced cell viability with an IC50 value of 0.77 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Research on HepG2 Cells

Another study focused on HepG2 liver cancer cells reported an IC50 of 0.56 µM for the compound. The results indicated that the compound effectively inhibited cell growth by inducing mitochondrial dysfunction .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for this compound?

The synthesis involves multi-step protocols, typically starting with the formation of the 1,2,4-triazole core. Key steps include:

  • Thioether linkage formation : Reacting a triazole-thiol intermediate with chloroacetamide derivatives under reflux in ethanol or DMF, with KOH as a base to deprotonate the thiol group .
  • Functional group protection : The tert-butylphenoxy and o-tolyl groups require inert atmospheres (N₂/Ar) to prevent oxidation during alkylation .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
    Key parameters : Temperature (70–90°C), reaction time (4–8 hours), and stoichiometric control of chloroacetamide (1:1.1 molar ratio) to minimize by-products .

Q. Which analytical techniques are most reliable for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm), tert-butyl groups (δ 1.3 ppm), and acetamide carbonyls (δ 170–175 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and fragments (e.g., loss of p-tolyl or thioacetamide groups) .
  • Elemental analysis : Validates C, H, N, S content within ±0.3% of theoretical values .

Q. How do structural modifications (e.g., substituents on triazole or acetamide) influence stability?

  • Hydrolytic stability : The thioether bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies in buffered solutions (pH 7.4, 37°C) show <5% degradation over 24 hours .
  • Thermal stability : DSC/TGA data indicate decomposition above 200°C, with melting points between 160–180°C .

Advanced Research Questions

Q. What computational strategies can optimize synthesis and predict reactivity?

  • Reaction path modeling : Density Functional Theory (DFT) calculates transition states for thioether bond formation, identifying energy barriers and optimal solvent effects (e.g., ethanol vs. DMF) .
  • Molecular dynamics : Simulates interactions between the compound and biological targets (e.g., enzymes) to guide SAR studies .
    Tools : Gaussian 16, ORCA, or ICReDD’s hybrid computational-experimental workflows .

Q. How can contradictions in biological activity data be resolved?

  • Dose-response validation : Reproduce assays (e.g., enzyme inhibition) across multiple labs with standardized protocols. For example, IC₅₀ variations >10% may arise from impurities or solvent choice (DMSO vs. PBS) .
  • Metabolite profiling : LC-MS/MS identifies degradation products in cell media that may interfere with activity readings .

Q. What are the mechanistic insights into its interaction with cytochrome P450 enzymes?

  • Docking studies : The tert-butylphenoxy group occupies hydrophobic pockets in CYP3A4, while the triazole-thioacetamide moiety hydrogen-bonds with active-site residues (e.g., Thr309) .
  • Inhibition kinetics : Lineweaver-Burk plots reveal non-competitive inhibition (Ki = 2.1 μM), validated via fluorometric assays using 7-benzyloxyquinoline as a substrate .

Q. How does stereoelectronic tuning of substituents affect bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂ on p-tolyl) enhance antibacterial activity (MIC = 8 µg/mL vs. S. aureus) but reduce solubility .
  • Steric effects : o-Tolyl groups improve target selectivity by preventing off-target binding, as shown in mutant vs. wild-type receptor assays .

Methodological Tables

Q. Table 1. Comparative Yields Under Different Reaction Conditions

SolventTemperature (°C)CatalystYield (%)Purity (%)Reference
Ethanol80KOH7295
DMF90Et₃N8598
Acetone70None5888

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
¹H NMR (500 MHz, CDCl₃)δ 7.25 (p-tolyl), δ 1.30 (tert-butyl)
ESI-MS[M+H]⁺ = 520.2, fragment at m/z 325.1
FT-IR1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。